molecular formula C20H22O2 B14331580 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one CAS No. 110654-02-9

1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one

Cat. No.: B14331580
CAS No.: 110654-02-9
M. Wt: 294.4 g/mol
InChI Key: ISCSGUREOPWJBX-UHFFFAOYSA-N
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Description

1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring. This specific compound is notable for its unique structure, which includes ethyl and methyl groups attached to the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. Another approach involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .

Industrial Production Methods

Industrial production methods for this compound often rely on metal complex catalysis. The use of catalysts such as palladium or nickel complexes can facilitate the cyclization process, making it more efficient and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) under controlled conditions.

    Friedel-Crafts Reactions: Often use aluminum chloride (AlCl3) as a catalyst.

    Lithiation: Utilizes butyl lithium in an inert atmosphere.

Major Products

The major products formed from these reactions include halogenated derivatives, alkylated products, and various substituted dibenzofurans .

Scientific Research Applications

1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of tumor growth or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is unique due to its specific substitutions (ethyl and methyl groups) on the dibenzofuran core. These substitutions can significantly alter its chemical properties and biological activities, making it distinct from other similar compounds .

Properties

CAS No.

110654-02-9

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-(2,8-diethyldibenzofuran-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C20H22O2/c1-5-13-7-8-18-16(9-13)17-10-14(6-2)15(11-19(17)22-18)20(21)12(3)4/h7-12H,5-6H2,1-4H3

InChI Key

ISCSGUREOPWJBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C2C=C(C(=C3)C(=O)C(C)C)CC

Origin of Product

United States

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